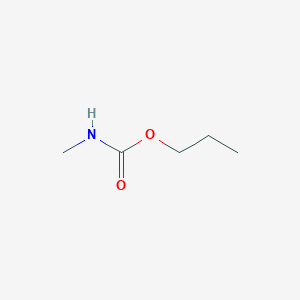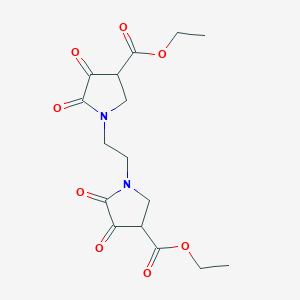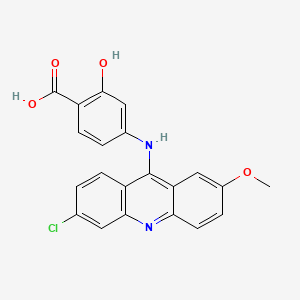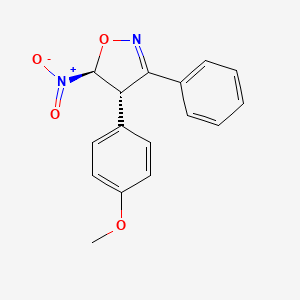
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are nitrogen-containing heterocycles that are widely studied due to their significant biological and chemical properties. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione typically involves the nitration of a pyrimidine precursor followed by methylamination. One common method involves the nitration of 5-aminopyrimidine-2,4-dione using a mixture of nitric acid and sulfuric acid. The resulting 5-nitropyrimidine-2,4-dione is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other nucleophiles.
Oxidation: The methylamino group can be oxidized to form corresponding N-oxides under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Reduction: 6-(Methylamino)-5-aminopyrimidine-2,4(1H,3H)-dione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: N-oxides of the original compound.
Applications De Recherche Scientifique
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antiviral, anticancer, and antimicrobial agent due to its ability to interact with biological targets.
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Investigated for its potential use in the development of novel materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interact with nucleic acids, disrupting essential biological processes. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components, while the methylamino group can form hydrogen bonds with biological targets, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitropyrimidine-2,4-dione: Lacks the methylamino group, making it less versatile in certain chemical reactions.
6-Aminopyrimidine-2,4-dione: Lacks the nitro group, which reduces its potential for bioreduction and subsequent biological activity.
6-(Ethylamino)-5-nitropyrimidine-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a methyl group, which can affect its reactivity and biological properties.
Uniqueness
6-(Methylamino)-5-nitropyrimidine-2,4(1H,3H)-dione is unique due to the presence of both a nitro group and a methylamino group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
41964-42-5 |
|---|---|
Formule moléculaire |
C5H6N4O4 |
Poids moléculaire |
186.13 g/mol |
Nom IUPAC |
6-(methylamino)-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C5H6N4O4/c1-6-3-2(9(12)13)4(10)8-5(11)7-3/h1H3,(H3,6,7,8,10,11) |
Clé InChI |
IJFNNWYKLVJVLY-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=O)NC(=O)N1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)




![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)

![N-(Cyclohexylmethyl)-N-[(4-methylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12913076.png)

